Cas no 6126-49-4 ((5-methyloxolan-2-yl)methanol)

(5-Methyloxolan-2-yl)methanol is a versatile heterocyclic alcohol characterized by its five-membered oxolane (tetrahydrofuran) ring with a hydroxymethyl substituent at the 2-position and a methyl group at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of chiral building blocks, pharmaceuticals, and fine chemicals. Its oxolane backbone enhances solubility in polar solvents, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or oxidation. The structural rigidity of the ring system contributes to stereochemical stability, making it useful in asymmetric synthesis. It is typically handled under standard laboratory conditions, though moisture sensitivity should be considered during storage.
(5-methyloxolan-2-yl)methanol structure
(5-methyloxolan-2-yl)methanol structure
商品名:(5-methyloxolan-2-yl)methanol
CAS番号:6126-49-4
MF:C6H12O2
メガワット:116.15828
CID:510382
PubChem ID:41171

(5-methyloxolan-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • 2-Furanmethanol,tetrahydro-5-methyl-
    • (5-methyl-tetrahydrofuran-2-yl)methanol
    • Tetrahydro-5-methyl-
    • Tetrahydro-5-methyl-2-furanmethanol
    • tetrahydro-5-methylfuran-2-methanol
    • 5-(Hydroxymethyl)tetrahydro-2-furanol
    • 5-Methyltetrahydrofuran-2-methanol,cis &amp
    • Furfuryl alcohol, tetrahydro-5-methyl-
    • trans
    • (5-methyloxolan-2-yl)methanol
    • EINECS 228-096-1
    • CS-0454263
    • cis-(5-Methyltetrahydrofuran-2-yl)methanol
    • SS-5264
    • 2-Furanmethanol, tetrahydro-5-methyl-
    • (5-methyl-tetrahydro-furan-2-yl)-methanol
    • TETRAHYDRO-5-METHYL-2-FURANMETHANOL (TRANS)
    • AKOS019267824
    • DB-299866
    • Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers
    • (5-Methyltetrahydrofuran-2-yl)methanol
    • 54774-28-6
    • [trans-5-methyltetrahydrofuran-2-yl]methanol
    • 41869-03-8
    • DTXSID701294619
    • 6126-49-4
    • SCHEMBL354898
    • 5-Methyl-2-tetrahydrofuranmethanol
    • NS00044780
    • 5-methyltetrahydrofuran-2-methanol
    • EN300-120684
    • Tetrahydro-5-methyl-2-furanmethanol; (5-Methyltetrahydrofuran-2-yl)methanol; 5-Methyltetrahydrofurfuryl Alcohol
    • G77335
    • 5-Methyltetrahydrofuran-2-methanol,cis & trans
    • インチ: InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
    • InChIKey: PCZHHBOJPSQUNS-UHFFFAOYSA-N
    • ほほえんだ: CC1CCC(CO)O1

計算された属性

  • せいみつぶんしりょう: 116.08376
  • どういたいしつりょう: 116.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 72.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • PSA: 29.46

(5-methyloxolan-2-yl)methanol セキュリティ情報

  • 危険物輸送番号:1993
  • 危険レベル:3.2
  • 包装グループ:III

(5-methyloxolan-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120684-1.0g
(5-methyloxolan-2-yl)methanol
6126-49-4
1g
$986.0 2023-05-26
Key Organics Ltd
SS-5264-1G
(5-methyloxolan-2-yl)methanol
6126-49-4 >95%
1g
£523.00 2025-02-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6852-250MG
(5-methyloxolan-2-yl)methanol
6126-49-4 95%
250MG
¥ 1,716.00 2023-04-06
Key Organics Ltd
SS-5264-10MG
(5-methyloxolan-2-yl)methanol
6126-49-4 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
SS-5264-1MG
(5-methyloxolan-2-yl)methanol
6126-49-4 >95%
1mg
£37.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-474003-250 mg
Tetrahydro-5-methyl-2-furanmethanol,
6126-49-4
250MG
¥2,858.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6852-100MG
(5-methyloxolan-2-yl)methanol
6126-49-4 95%
100MG
¥ 1,075.00 2023-04-06
Enamine
EN300-120684-0.5g
(5-methyloxolan-2-yl)methanol
6126-49-4
0.5g
$768.0 2023-05-26
Enamine
EN300-120684-10000mg
(5-methyloxolan-2-yl)methanol
6126-49-4
10000mg
$4236.0 2023-10-03
Enamine
EN300-120684-5000mg
(5-methyloxolan-2-yl)methanol
6126-49-4
5000mg
$2858.0 2023-10-03

(5-methyloxolan-2-yl)methanol 関連文献

(5-methyloxolan-2-yl)methanolに関する追加情報

Introduction to (5-methyloxolan-2-yl)methanol and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-methyloxolan-2-yl)methanol, with the CAS number 6126-49-4, has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its oxygen-containing heterocyclic ring, serves as a valuable intermediate in synthetic chemistry and has been explored in various research domains.

The molecular structure of (5-methyloxolan-2-yl)methanol consists of a five-membered lactone ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This configuration imparts distinct reactivity, making it a useful building block for the synthesis of more complex molecules. The compound's ability to participate in nucleophilic addition reactions and undergo ring-opening transformations has been leveraged in the development of novel synthetic pathways.

In recent years, the interest in (5-methyloxolan-2-yl)methanol has been fueled by its potential applications in drug discovery. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The oxygen-rich environment of the lactone ring provides a conducive platform for further functionalization, enabling the creation of diverse chemical entities with therapeutic potential.

The compound's significance extends beyond pharmaceuticals into the realm of materials science. Its structural motifs have been employed in the design of polymers and coatings that exhibit enhanced durability and chemical resistance. The incorporation of (5-methyloxolan-2-yl)methanol into polymer backbones has led to materials with improved performance characteristics, making them suitable for applications in harsh environments. This interdisciplinary relevance underscores the compound's versatility and broad utility.

Advances in computational chemistry have further highlighted the importance of (5-methyloxolan-2-yl)methanol. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets. These simulations have aids researchers in predicting the outcomes of chemical reactions involving this compound, thereby streamlining synthetic strategies. The integration of computational methods with experimental approaches has accelerated the discovery process, leading to more efficient and targeted research endeavors.

The synthesis of (5-methyloxolan-2-yl)methanol itself presents an intriguing challenge due to its oxygen-containing heterocycle. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that offer more streamlined approaches to its preparation. These innovations have not only improved accessibility but also opened new avenues for further derivatization and application.

In conclusion, (5-methyloxolan-2-yl)methanol (CAS no 6126-49-4) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential applications in drug discovery and materials science continue to drive research forward. As our understanding of this compound grows, so too does its importance in advancing modern chemical science.

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